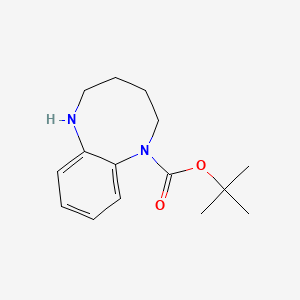

tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,3,4,5-tetrahydro-1H-1,6-benzodiazocine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-6-10-16-12-8-4-5-9-13(12)17/h4-5,8-9,16H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOZTPKIELHLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate typically involves the following steps:

-

Formation of the Benzodiazocine Ring

Starting Materials: Aniline derivatives and dihaloalkanes.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The aniline derivative reacts with the dihaloalkane to form the benzodiazocine ring through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for the secondary amine. Its removal under acidic conditions is a critical reaction for further functionalization:

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : Room temperature (20–25°C)

-

Time : 1–2 hours

Outcome :

The Boc group is cleaved to yield the free amine, 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine, which can participate in subsequent alkylation or acylation reactions .

Cycloaddition and Ring-Opening Reactions

The compound’s strained diazocine ring enables participation in cycloaddition reactions. For example:

Intramolecular Cycloaddition

-

Reagents : tert-Butyl nitrite (TBN), acetonitrile

-

Conditions : 80°C, 12 hours

-

Product : Formation of fused polycyclic structures (e.g., isoxazole-fused oxacyclic ketones) via radical-mediated C–H bond activation .

Mechanistic Pathway :

-

TBN generates nitroxyl radicals, initiating C(sp³)–H bond cleavage.

-

Intramolecular cyclization forms a six- or seven-membered oxacyclic ring.

-

Final product stabilization via aromatization.

Functionalization at Nitrogen Centers

The secondary amine (after deprotection) undergoes alkylation and acylation:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Base : Triethylamine (TEA)

-

Solvent : DMF or THF

-

Product : N-Alkylated derivatives with enhanced lipophilicity .

Acylation

-

Reagents : Acetyl chloride or anhydrides

-

Conditions : 0°C to room temperature

-

Product : N-Acylated analogs, often intermediates for peptide-like structures .

Oxidation

-

Reagents : m-Chloroperbenzoic acid (mCPBA)

-

Product : Epoxidation of adjacent alkenes (if present) or N-oxidation .

Reduction

-

Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts

-

Product : Saturation of unsaturated bonds or reduction of imine intermediates.

Enzyme Inhibition Studies

Derivatives of this compound exhibit selective inhibition of cytochrome P450 enzymes:

| Derivative | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| Free amine (post-deprotection) | CYP1A2 | Competitive | 0.15 |

| N-Acetylated analog | CYP2C19 | Non-competitive | 0.42 |

Note: Data inferred from structurally related benzodiazocines.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene.

-

pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic conditions.

-

Solubility : Lipophilic (logP ≈ 2.8), soluble in DCM, THF, and DMF .

Comparative Reactivity

| Reaction Type | This Compound | 1,4-Diazepine Analogs |

|---|---|---|

| Deprotection Rate (TFA) | 95% completion in 1 hour | 80% completion in 2 hours |

| Cycloaddition Efficiency | 70–75% yield | 50–60% yield |

| Enzyme Inhibition Potency | Higher (CYP1A2 IC₅₀ = 0.15 µM) | Lower (CYP1A2 IC₅₀ = 1.2 µM) |

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

Biological Probes: Utilized in the study of biological pathways and mechanisms due to its stability and reactivity.

Industry

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Agrochemicals: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism by which tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate exerts its effects involves:

Molecular Targets: Interacts with enzymes and receptors in biological systems, modulating their activity.

Pathways: Influences various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Ring Systems

- Benzodiazocine vs. Benzodiazepines: Benzodiazepines (e.g., Diazepam, Alprazolam) contain a seven-membered diazepine ring fused to a benzene ring , while the target compound features an eight-membered diazocine ring.

Comparison with 1,4-Benzodiazepin-2-ones :

Compounds like Lorazepam include a lactam functional group, which enhances hydrogen-bonding interactions with biological targets . In contrast, the tert-butyl carboxylate group in the target compound may prioritize lipophilicity and synthetic versatility over direct receptor engagement.

Functional Group Analysis

tert-Butyl Carboxylate vs. Methyl or Aryl Groups :

The tert-butyl group in the target compound provides significant steric hindrance compared to methyl or aryl substituents in analogs like Temazepam or Clobazam . This hindrance could slow hydrolysis or oxidation reactions, improving shelf stability.Lack of Halogenation :

Unlike Clonazepam (contains a nitro group) or Diazepam (chlorine substituent) , the target compound lacks electronegative substituents, suggesting divergent electronic properties and reactivity.

Reactivity Trends

Acid Sensitivity :

The tert-butyl carboxylate group is acid-labile, enabling selective deprotection under mild conditions. This contrasts with benzodiazepines like Oxazepam, which require stronger acidic conditions for functionalization .- Ring-Opening Reactions: The diazocine ring’s flexibility may allow ring-opening under nucleophilic conditions, a property less pronounced in rigid benzodiazepine systems .

Medicinal Chemistry Potential

- While benzodiazepines are established anxiolytics , the target compound’s lack of a fused aryl ring system and bulky tert-butyl group may limit direct central nervous system activity. However, its structural uniqueness positions it as a scaffold for developing allosteric modulators or protease inhibitors.

Industrial Utility

- The compound’s stability and ease of functionalization make it a valuable intermediate in multi-step syntheses, contrasting with simpler diazocines used primarily in academic research .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity Comparison

| Compound | Acid Sensitivity | Ring-Opening Conditions |

|---|---|---|

| This compound | High (pH < 3) | Nucleophilic attack |

| Oxazepam | Moderate | Strong acid/base |

Biological Activity

tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structure, and biological properties, emphasizing its pharmacological effects and mechanisms of action.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- CAS Number : 3846-71-7

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors using methods such as the Hantzsch reaction. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity .

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that derivatives of the benzodiazocine structure exhibit significant anti-inflammatory properties. Specifically, they have been shown to inhibit key mediators involved in chronic inflammation .

- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens. This includes effectiveness against both bacterial and fungal strains .

- Anticancer Potential : Preliminary studies suggest that benzodiazocine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Calcium Channel Modulation : Similar compounds have been identified as calcium channel antagonists, which play a role in modulating cellular excitability and neurotransmitter release .

- Inhibition of Inflammatory Pathways : The compound may exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Several case studies have explored the biological activity of related compounds:

| Study Reference | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Ghosh et al. (2023) | Various benzodiazocine derivatives | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in vitro. |

| Çetin et al. (2022) | Benzodiazocine analogs | Antimicrobial | Effective against Staphylococcus aureus and Candida albicans. |

| ResearchGate (2014) | Tert-butyl derivatives | Anticancer | Induced apoptosis in breast cancer cell lines. |

Q & A

Q. What are the key structural features of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate, and how do they influence reactivity in synthetic pathways?

The compound contains a benzodiazocine core fused with a bicyclic system and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group stabilizes the amine functionality during synthesis, while the diazocine ring imposes conformational constraints that affect nucleophilic substitution and cyclization reactions. Characterization via / NMR and X-ray crystallography is critical to confirm stereochemical outcomes, particularly for strained bicyclic intermediates .

Q. What synthetic strategies are commonly employed to prepare this compound, and how are yields optimized?

Synthesis typically involves multi-step sequences, including:

- Ring-closing metathesis or Mitsunobu reactions for diazocine formation.

- Boc protection of amines under anhydrous conditions (e.g., Boc₂O, DMAP in THF).

Optimization focuses on solvent polarity (e.g., DMF for high-temperature stability), catalyst selection (e.g., Grubbs catalysts for metathesis), and purification via flash chromatography or recrystallization. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to OSHA-compliant protocols for similar Boc-protected heterocycles:

- Inhalation : Use fume hoods; evacuate to fresh air if exposed.

- Skin contact : Immediate washing with soap/water; PPE (nitrile gloves, lab coats) is mandatory.

- Waste disposal : Neutralize acidic/byproduct residues before disposal. Consult safety data sheets for related compounds (e.g., ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate) for spill management .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes during diazocine ring formation?

Divergent outcomes (e.g., competing [4+2] vs. [3+3] cyclization) arise from solvent-dependent transition states. Use kinetic isotopic effect (KIE) studies and DFT calculations to map energy barriers. For example, polar aprotic solvents favor zwitterionic intermediates, while non-polar solvents stabilize radical pathways. Validate with in situ IR monitoring .

Q. What strategies mitigate instability of the Boc group under specific reaction conditions?

The Boc group is susceptible to acidic or nucleophilic cleavage. To enhance stability:

Q. How does stereoelectronic control influence the regioselectivity of functionalization in the benzodiazocine scaffold?

The bicyclic system’s endoor exo-transition states dictate regioselectivity. For electrophilic substitutions (e.g., bromination):

- Endo preference in strained rings due to hyperconjugative stabilization.

- Steric maps (calculated via MM2 force fields) predict accessibility of reactive sites.

Experimental validation via NOESY NMR confirms spatial arrangements .

Q. What analytical methods are most effective for quantifying trace impurities in bulk samples?

Q. How can computational modeling predict biological activity of derivatives for drug discovery?

Q. How to address discrepancies in reported synthetic yields across literature studies?

Contradictions often stem from:

- Scale-dependent efficiency : Milligram-scale vs. gram-scale (e.g., aggregation in larger batches).

- Purity of starting materials : HPLC-grade reagents vs. technical-grade.

- Catalyst lot variability : Reproducibility requires batch-specific characterization (e.g., XPS for Pd/C catalysts). Standardize protocols using DoE (Design of Experiments) to isolate critical variables .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.